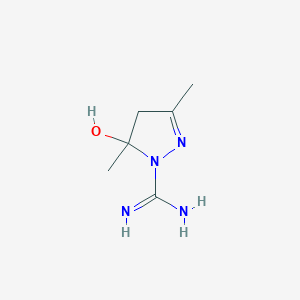
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
Overview
Description
This compound, also known as 9,10-Anthraquinone-2,6-disulfonic acid disodium salt, is a chemical substance with the empirical formula C14H6Na2O8S2 . It has a molecular weight of 412.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of an anthraquinone core, which is a type of quinone with a central ring of two benzene rings fused to a quinone. Disulfonic acid groups are attached at the 2,7 positions of the anthraquinone core, and these sulfonic acid groups are ionized to their sodium salts .Physical And Chemical Properties Analysis
This compound is soluble in water, with a solubility of 10 mg/mL .Scientific Research Applications
Electrochemical Applications
Anthraquinone and its derivatives, including Anthraquinone-2,7-disulfonic Acid Disodium Salt, have been identified as sustainable materials for electrochemical applications . They have been used in a joint experimental and theoretical investigation of the redox potential in solution . The observed difference of more than 700 mV between 1,5-OH-AQ and 2,6-NH2-AQ paves the ground for the versatile use of AQ derivatives in a number of organic electronic applications .
Photoinitiators of Polymerization
Anthraquinone-based compounds have been used as photoinitiators of polymerization . They have been used as photosensitizers for the aqueous polymerization of acrylamide under an inert atmosphere .
Preparation of Polypyrrole Films
Anthraquinone-2-sulfonic acid sodium salt monohydrate, a similar compound to Anthraquinone-2,7-disulfonic Acid Disodium Salt, has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization .
Redox Catalysts
Anthraquinone derivatives such as 9,10-anthraquinone-2,6-disulfonic acid, disodium salt (AQ-2,6) and 9,10-anthraquinone-2-sulfonic acid, monosodium salt (AQ-2) have been used as redox catalysts for aeration in the Becher process .
Design of Photoinitiating Systems
The design of photoinitiating systems activable in the visible range and under low light intensity is an active research field supported by the vast applications of photopolymerization . Anthraquinone has been identified as a promising scaffold .
6. Preparation of Polypyrrole Coated Polyethyleneterephthalate Fabrics Anthraquinone-2-sulfonic acid sodium salt monohydrate was used to investigate the effects of reactant concentration and synthesis parameters on the electrical conductivity of polypyrrole coated polyethyleneterephthalate fabrics .
Mechanism of Action
Anthraquinone-2,7-disulfonic Acid Disodium Salt, also known as Disodium anthraquinone-2,7-disulfonate, Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate, or 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt, is an organic compound with the molecular formula C14H6Na2O8S2 .
Target of Action
It is used in aqueous organic redox flow batteries (aorfbs), where it serves as a redox mediator .
Mode of Action
In the context of AORFBs, Anthraquinone-2,7-disulfonic Acid Disodium Salt (2,7-AQDS) and potassium iodide act as the negative and positive ends, respectively . This suggests that the compound undergoes redox reactions, accepting and donating electrons during the operation of the battery.
Pharmacokinetics
Its solubility in water may influence its bioavailability and distribution if it were to be used in a biological context.
Result of Action
As a component of AORFBs, the action of Anthraquinone-2,7-disulfonic Acid Disodium Salt contributes to the overall function of the battery, facilitating the flow of electrons and thus the generation of electrical energy .
Action Environment
The action of Anthraquinone-2,7-disulfonic Acid Disodium Salt is likely influenced by environmental factors such as temperature, pH, and the presence of other ions or molecules. For instance, its solubility may vary with temperature , which could impact its efficacy in certain applications.
Future Directions
properties
IUPAC Name |
disodium;9,10-dioxoanthracene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCLXYAAXMCWLG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061215 | |
| Record name | Disodium anthraquinone-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
CAS RN |
853-67-8 | |
| Record name | Sodium anthraquinone-2,7-disulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium anthraquinone-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



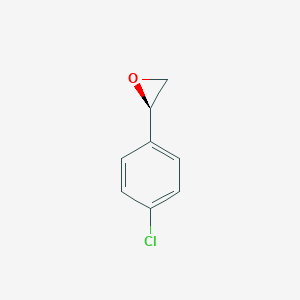


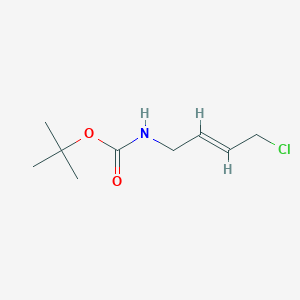
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
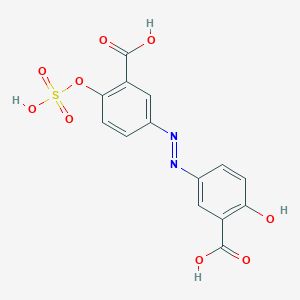

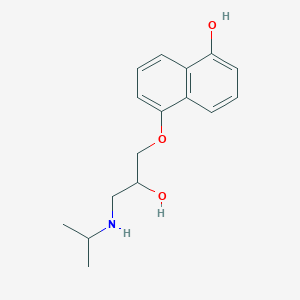
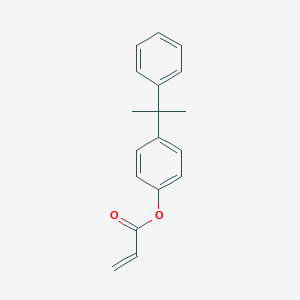
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
